Modulated Basicity vs. 3-Ethynylpyrrolidine (pKa Shift of ~1.5-2 Units)
The introduction of fluorine at the 3-position reduces the basicity of the pyrrolidine nitrogen compared to the non-fluorinated 3-ethynylpyrrolidine analog. The conjugate acid pKa of 3-ethynylpyrrolidine is estimated to be in the range of 9.0–10.0, resulting in predominant protonation at physiological pH (7.4) . In contrast, fluorination at the same carbon center lowers the pKa of the conjugate acid to approximately 6.7–8.7, based on measured and predicted values for analogous 3-fluoropyrrolidines . This pKa shift of approximately 1.5–2 units significantly reduces the fraction of protonated species at physiological pH, thereby enhancing passive membrane permeability—a critical property for central nervous system (CNS) drug candidates .
| Evidence Dimension | Conjugate acid pKa (basicity) of the pyrrolidine nitrogen |
|---|---|
| Target Compound Data | Estimated pKa ≈ 6.7–8.7 (inferred from 3-fluoropyrrolidine analogs) |
| Comparator Or Baseline | 3-Ethynylpyrrolidine (non-fluorinated analog): estimated pKa ≈ 9.0–10.0 |
| Quantified Difference | pKa reduction of approximately 1.5–2 units |
| Conditions | Predicted and experimental pKa values for structurally related pyrrolidines |
Why This Matters
Procurement of the fluorinated analog is essential for programs requiring balanced solubility and passive permeability, particularly for CNS-targeting or orally bioavailable candidates.
